Toripristone
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Overview
Description
Toripristone, also known by its developmental code name RU-40555, is a synthetic, steroidal antiglucocorticoid and antiprogestogen. It is a potent and highly selective antagonist of the glucocorticoid receptor (GR) and also acts as an antagonist of the progesterone receptor (PR). Despite its promising pharmacological profile, this compound was never marketed .
Preparation Methods
The synthesis of toripristone involves several steps, starting from basic steroidal structuresThe reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Toripristone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a model compound to study steroidal antiglucocorticoids and antiprogestogens.
Biology: Employed in research to understand the hypothalamic-pituitary-adrenal axis.
Medicine: Investigated for its potential use in treating conditions related to glucocorticoid and progesterone receptors.
Mechanism of Action
Toripristone exerts its effects by binding to the glucocorticoid receptor (GR) and progesterone receptor (PR), thereby blocking the action of endogenous glucocorticoids and progesterone. This antagonistic action disrupts the normal signaling pathways, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of GR and PR-mediated gene transcription .
Comparison with Similar Compounds
Toripristone is often compared with other steroidal antiglucocorticoids and antiprogestogens, such as:
Mifepristone: Similar in its antiglucocorticoid and antiprogestogen properties but differs in its binding affinity to orosomucoid.
Aglepristone: Another antiprogestogen with a different pharmacological profile.
Lilopristone: Similar in structure but varies in its receptor binding properties.
Onapristone: Known for its selective antiprogestogen activity.
Telapristone: Another compound with similar applications but different pharmacokinetics.
This compound’s uniqueness lies in its highly selective antagonistic action on the glucocorticoid receptor, making it a valuable tool in scientific research.
Properties
CAS No. |
91935-26-1 |
---|---|
Molecular Formula |
C31H39NO2 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H39NO2/c1-6-16-31(34)17-15-28-26-13-9-22-18-24(33)12-14-25(22)29(26)27(19-30(28,31)4)21-7-10-23(11-8-21)32(5)20(2)3/h7-8,10-11,18,20,26-28,34H,9,12-15,17,19H2,1-5H3/t26-,27+,28-,30-,31-/m0/s1 |
InChI Key |
LOIYXTZQBQVHSF-PABOLRIOSA-N |
SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(C)C)C)O |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C(C)C)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(C)C)C)O |
91935-26-1 | |
Synonyms |
RU 40555 RU-40555 |
Origin of Product |
United States |
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